molecular formula C11H11N3O4 B2986100 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid CAS No. 126452-63-9

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid

Cat. No. B2986100
CAS RN: 126452-63-9
M. Wt: 249.226
InChI Key: QNQXGNSYZLEHQC-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid (abbreviated as 2-DMPB) is a new type of carboxylic acid that has recently been studied for its potential biomedical applications. It has been found to have a range of interesting properties, including its ability to modulate the activity of various enzymes and proteins. This makes it an attractive target for further research and development.

Scientific Research Applications

Mechanisms of Formation and Chemical Properties

  • The formation of pyrroles and pyrazines, including compounds structurally related to 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid, has been studied in the context of the non-enzymic browning reaction, providing insights into their chemical properties and formation mechanisms (Milić & Piletić, 1984).

Synthesis and Derivatives

  • Research has focused on the synthesis of various derivatives and related compounds, such as pyrrolotriazepine derivatives, highlighting the versatility and reactivity of the core structure (Menges et al., 2013).
  • Studies on the synthesis of dihydro-5,6-oxo-6 pyrido and pyrazino derivatives of pyrrolopyrazine have been conducted, emphasizing the compound's potential in creating novel heterocyclic structures (Lancelot et al., 1985).

Crystal Structures and Supramolecular Chemistry

  • Investigations into the crystal structures of pyrazinecarboxylic acids have provided insights into the supramolecular synthons and molecular features of related compounds, contributing to future crystal engineering strategies (Vishweshwar et al., 2002).

Reactions and Interactions

  • Studies on the reactions of chiral dioxinones, related to the structure of interest, have been conducted, revealing potential pathways for producing enantiomerically pure derivatives and exploring the stereoselectivity of these reactions (Noda & Seebach, 1987).

Heterocyclic Synthesis

  • Research on the synthesis of novel polyfunctionally substituted pyrazolopyrimidines under solvent-free conditions has been performed, demonstrating the compound's relevance in the creation of new heterocyclic compounds (Quiroga et al., 2007).

properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5(2)8(11(17)18)14-9(15)6-7(10(14)16)13-4-3-12-6/h3-5,8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXGNSYZLEHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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